molecular formula C16H21ClN2O3 B3000488 4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 899964-53-5

4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Katalognummer: B3000488
CAS-Nummer: 899964-53-5
Molekulargewicht: 324.81
InChI-Schlüssel: XLXUQZWOPANGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with a 5-chloro-2-methylphenylamino group at the 4-oxo position and a piperidin-1-yl group at the 2-position. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse biological activities. For example, similar compounds like 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid (compound 1a in ) share key structural motifs, such as the piperidine ring and aromatic substitutions, which are often associated with receptor-binding capabilities in medicinal chemistry .

Eigenschaften

IUPAC Name

4-(5-chloro-2-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-11-5-6-12(17)9-13(11)18-15(20)10-14(16(21)22)19-7-3-2-4-8-19/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUQZWOPANGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known by its CAS number 899964-53-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, antibacterial, and enzyme inhibitory properties, supported by various studies and data.

  • Molecular Formula : C16H21ClN2O3
  • Molecular Weight : 336.81 g/mol

1. Anticancer Activity

Research indicates that compounds with a similar structure to this compound exhibit notable anticancer properties. For instance, derivatives containing piperidine rings have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain piperidine derivatives demonstrated IC50 values as low as 10 µM against various cancer cell lines, suggesting strong antiproliferative effects .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. In vitro studies have shown that derivatives of this compound possess moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, which are competitive with standard antibiotics like ciprofloxacin .

3. Enzyme Inhibition

Enzyme inhibitory activities have also been explored. The compound has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Studies indicated that certain derivatives exhibited strong AChE inhibition with IC50 values lower than 50 µM, highlighting their potential in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Piperidine RingEnhances anticancer and antibacterial activity
Chlorine SubstitutionIncreases potency against bacterial strains
Butanoic Acid MoietyContributes to enzyme inhibition

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Anticancer Study : A study on a series of piperidine derivatives revealed that modifications in the aromatic substitution significantly impacted their cytotoxicity against breast cancer cells, with some derivatives achieving over 80% inhibition at concentrations below 20 µM .
  • Antibacterial Evaluation : Another research project tested a range of piperidine-based compounds against Salmonella typhi, demonstrating that modifications in the phenyl ring led to enhanced antibacterial properties, with some compounds exhibiting MIC values as low as 6 µg/mL .

Vergleich Mit ähnlichen Verbindungen

4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid

This compound () replaces the 5-chloro-2-methylphenyl group with a 3,4-dichlorophenyl moiety and substitutes the piperidin-1-yl group with an antipyrinyl ring. Key differences include:

  • Biological Activity : Derivatives of this compound demonstrated antimicrobial properties in screening studies .

4-(4-Bromophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid

This analog () features a bromophenyl group and a thiophenmethylamino substituent. The bromine atom increases molecular weight (368.25 g/mol) and may influence lipophilicity compared to the lighter chlorine atom in the target compound.

Piperidine-Containing Analogues

4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic Acid (Compound 1a, )

  • Structure: Shares the piperidine and butanoic acid core but includes a phenethyl-piperidine and phenylamino substitution.
  • Synthesis : Prepared via reaction with succinic anhydride (75–90% yield), suggesting similar methods could apply to the target compound .
  • Physicochemical Data : Molecular weight 381.22 g/mol; melting point 119–120°C; characterized by NMR and HRMS .

5-Oxo-5-((1-phenethylpiperidin-4-yl)(phenyl)amino)pentanoic Acid (Compound 1b, )

  • Structure : Extends the carbon chain by one methylene group compared to 1a.

Heterocyclic Derivatives with Chlorophenyl Groups

2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic Acid ()

  • Structure: Incorporates a tetrahydropyridazinone ring instead of piperidine.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₆H₂₀ClN₂O₃ ~332.8 (estimated) 5-Cl-2-MePh, piperidin-1-yl Hypothesized receptor modulation
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid C₁₉H₁₅Cl₂N₃O₃ 404.25 3,4-Cl₂Ph, antipyrinyl Antimicrobial
4-Oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)butanoic acid C₂₃H₂₉N₂O₃ 381.22 Phenethylpiperidinyl, phenyl Opioid/neurokinin-1 antagonist
2-{[1-(5-Cl-2-MePh)-6-oxo-tetrahydropyridazin-3-yl]oxy}butanoic acid C₁₆H₁₆ClN₂O₄ 332.77 5-Cl-2-MePh, tetrahydropyridazinone Medicinal (unspecified)

Key Research Findings and Implications

Synthetic Flexibility : The target compound’s piperidine and chlorophenyl groups suggest compatibility with modular synthesis routes, as seen in and , where analogous structures were synthesized in high yields (75–90%) .

Biological Potential: The antimicrobial activity of 3,4-dichlorophenyl analogs and the medicinal use of tetrahydropyridazinone derivatives imply that the target compound’s 5-chloro-2-methylphenyl group may offer tailored bioactivity.

Structure-Activity Relationships (SAR) : Piperidine rings enhance binding to neurological targets (e.g., opioid receptors in ), while antipyrinyl or thiophenyl groups may prioritize antimicrobial effects .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves coupling the 5-chloro-2-methylaniline moiety with a piperidine-containing oxobutanoic acid precursor. For example, anhydride-mediated acylation (e.g., succinic or glutaric anhydride) in dichloromethane under reflux, followed by neutralization with NaHCO₃, yields analogous structures with 75–90% efficiency . Key optimizations include:

  • Temperature control : Heating at 80–100°C in a pressure-proof flask to accelerate reactivity.
  • Catalytic acid : Adding 2–3 drops of acetic acid to enhance anhydride activation.
  • Workup : Sequential solvent evaporation, ether extraction, and crystallization from ethyl acetate improve purity.
    Characterization via 1^1H/13^{13}C NMR and HRMS is critical to confirm regioselectivity and rule out side products .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (600 MHz) resolves aromatic proton environments (δ 7.2–7.5 ppm for substituted phenyl groups) and piperidine CH₂ signals (δ 2.1–3.5 ppm). 13^{13}C NMR identifies carbonyl carbons (δ ~170–175 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C₁₈H₂₄ClN₂O₃: ~381.2 g/mol) .
  • HPLC Purity Assessment : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

  • Deuterated Solvent Checks : Confirm solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) do not overlap with analyte signals.
  • Impurity Profiling : Compare HRMS data with theoretical isotopic patterns to detect halogenated byproducts (e.g., Cl isotopes).
  • Variable Temperature NMR : Assess dynamic processes (e.g., piperidine ring puckering) causing signal broadening.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^{13}C couplings .
    Document deviations from literature values (e.g., δ 4.7 ppm for piperidine protons in similar compounds vs. observed shifts) to refine structural assignments.

Advanced: What strategies improve aqueous solubility for in vivo pharmacological studies?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤20% v/v) in PBS buffer to enhance solubility without toxicity .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
  • pH Adjustment : Test solubility across physiological pH (1.2–7.4) to identify optimal formulation conditions.

Basic: What safety precautions are essential during synthesis and handling?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize acidic/basic waste with 1M NaOH/HCl before disposal.
  • Emergency Protocols : For spills, use absorbent materials (vermiculite) and evacuate the area if vapors are detected .

Advanced: How to design a study investigating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with target receptors (e.g., opioid or neurokinin-1 receptors). Prioritize binding poses with ΔG < −7 kcal/mol .
  • In Vitro Assays :
    • Receptor Binding : Radiolabeled competitive assays (e.g., 3^3H-naloxone for opioid receptors).
    • Functional Activity : Measure cAMP inhibition (GPCR signaling) or calcium flux (FLIPR assays).
  • In Vivo Testing : Use randomized block designs (4 replicates) to assess efficacy in pain models (e.g., tail-flick test) with dose-response curves (1–100 mg/kg, i.p.) .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Reagent Stoichiometry : Increase anhydride equivalents (1.2–1.5x) to drive the acylation to completion.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 5 hours) while maintaining 80–90°C for improved efficiency .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) or DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group.
  • Workup Optimization : Replace ether with ethyl acetate for better phase separation and reduced emulsion formation .

Basic: What are the key steps for validating biological activity in antimicrobial assays?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 0.5–256 µg/mL.
  • Time-Kill Assays : Assess bactericidal activity at 2x MIC over 24 hours with colony count measurements at 0, 6, 12, and 24 hours .
  • Cytotoxicity Screening : Compare antimicrobial efficacy with mammalian cell viability (e.g., HEK-293 cells) via MTT assay to establish selectivity indices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.